exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane
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Overview
Description
exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane: is a complex organic compound that belongs to the class of bicyclic compounds This compound is characterized by its unique structure, which includes a bicyclo[331]nonane framework The presence of a tert-butoxycarbonyl (Boc) protecting group and an aminomethyl group further adds to its chemical complexity
Preparation Methods
The synthesis of exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the bicyclic core: The bicyclo[3.3.1]nonane core can be synthesized through a domino Michael-aldol annulation reaction.
Introduction of the Boc protecting group: The hydroxyl group in the bicyclic core is then protected using a tert-butoxycarbonyl (Boc) group. This step is crucial to prevent unwanted side reactions during subsequent steps.
Aminomethylation: The protected bicyclic compound is then subjected to aminomethylation to introduce the aminomethyl group at the desired position.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. For example, derivatives of 3,7-diazabicyclo[3.3.1]nonane have been shown to act as positive allosteric modulators of AMPA receptors, which are involved in the formation of cognitive functions and memory . The compound’s interaction with these receptors can enhance synaptic transmission and improve cognitive function.
Comparison with Similar Compounds
exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane can be compared with other similar compounds, such as:
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound contains sulfur atoms in place of the oxygen and nitrogen atoms in this compound.
3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane: This compound has methyl groups instead of the Boc and aminomethyl groups.
The uniqueness of this compound lies in its specific structural features and the presence of the Boc protecting group, which imparts distinct chemical and biological properties.
Biological Activity
The compound exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane is a bicyclic structure that has garnered attention for its potential biological activities. This article explores its biological properties, including its synthesis, pharmacological effects, and relevant case studies.
The chemical structure of this compound is characterized by the following features:
- Molecular Formula : C₁₂H₂₂N₂O₃
- Molecular Weight : 242.315 g/mol
- Density : 1.1 g/cm³
- Boiling Point : 368.6 °C at 760 mmHg
- Flash Point : 176.7 °C
These properties suggest a relatively stable compound under standard laboratory conditions, which is crucial for its application in biological studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the bicyclic framework followed by the introduction of the Boc (tert-butyloxycarbonyl) and aminomethyl groups. The synthetic routes are vital for producing the compound in sufficient purity and yield for biological testing.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antioxidant Activity : Related nitroxyl radicals, such as 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), have shown significant antioxidant properties, which can protect cells from oxidative stress .
- Catalytic Properties : The compound may act as an organocatalyst in oxidation reactions, enhancing the conversion of alcohols to carbonyl compounds . This catalytic ability can be leveraged in synthetic organic chemistry and potentially in pharmaceutical applications.
- Neuroprotective Effects : Some derivatives of bicyclic amines are being studied for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Case Studies
Several studies have examined the biological implications of similar compounds:
- A study demonstrated that ABNO could effectively catalyze aerobic oxidation reactions, highlighting its utility in organic synthesis and potential therapeutic applications .
- Research on related bicyclic compounds has indicated their role in modulating neurotransmitter activity, suggesting a potential application in treating mood disorders or neurodegenerative conditions .
Data Table of Biological Activities
Properties
Molecular Formula |
C13H24N2O3 |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl 7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-10-4-9(6-14)5-11(15)8-17-7-10/h9-11H,4-8,14H2,1-3H3 |
InChI Key |
XLIZICSGLLQNCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1COC2)CN |
Origin of Product |
United States |
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